molecular formula C7H12IN3 B3047207 4-Iodo-1-isobutyl-1H-pyrazol-3-amine CAS No. 1354706-80-1

4-Iodo-1-isobutyl-1H-pyrazol-3-amine

Cat. No.: B3047207
CAS No.: 1354706-80-1
M. Wt: 265.09
InChI Key: GFZNPWXSWFBQIQ-UHFFFAOYSA-N
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Description

4-Iodo-1-isobutyl-1H-pyrazol-3-amine is a pyrazole derivative featuring an iodine atom at the 4-position and an isobutyl group at the 1-position. This compound serves as a critical intermediate in synthetic chemistry, particularly in cross-coupling reactions to generate substituted pyrazoles with tailored pharmacological or material properties. Its iodine substituent enhances reactivity in nucleophilic substitutions or metal-catalyzed couplings, while the isobutyl group contributes to lipophilicity and steric effects.

Properties

CAS No.

1354706-80-1

Molecular Formula

C7H12IN3

Molecular Weight

265.09

IUPAC Name

4-iodo-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C7H12IN3/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

GFZNPWXSWFBQIQ-UHFFFAOYSA-N

SMILES

CC(C)CN1C=C(C(=N1)N)I

Canonical SMILES

CC(C)CN1C=C(C(=N1)N)I

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Reactivity

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Applications/Reactivity
4-Iodo-1-isobutyl-1H-pyrazol-3-amine 4-Iodo, 1-isobutyl 279.12 (calculated) Not reported Not reported Cross-coupling intermediate
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 4-Cyclopropylamino, 3-methyl, 1-pyridinyl 214.28 (HRMS: m/z 215 [M+H]+) 104.0–107.0 17.90 Pharmacological candidate
4-Isopropyl-1H-pyrazol-3-amine 4-Isopropyl 139.20 (calculated) Not reported Not reported Building block for agrochemicals
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-Methylthiopropyl, 1-pyridinyl Not reported Not reported Not reported Potential bioactive compound
Key Observations:

Reactivity :

  • The iodine atom in this compound facilitates substitution reactions (e.g., Buchwald-Hartwig amination) but may reduce stability due to its size and electronegativity. In contrast, alkyl substituents like isopropyl (in 4-Isopropyl-1H-pyrazol-3-amine) enhance steric hindrance, slowing reactivity but improving stability .
  • The low yield (17.90%) in synthesizing N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine highlights challenges in coupling reactions involving bulky substituents like cyclopropyl and pyridinyl groups .

Physical Properties :

  • The melting point of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (104.0–107.0°C) reflects its crystalline nature, likely influenced by hydrogen bonding from the amine group and π-stacking from the pyridinyl ring .
  • Substituted pyrazoles with sulfur-containing groups (e.g., methylthiopropyl in 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit distinct IR absorption bands (e.g., 3298 cm⁻¹ for N-H stretching) and altered solubility profiles .

Synthetic Utility: this compound’s iodine atom makes it a superior intermediate for metal-catalyzed couplings compared to non-halogenated analogs. However, its synthesis and purification may require specialized conditions (e.g., copper(I) bromide catalysis, cesium carbonate base) . 4-Isopropyl-1H-pyrazol-3-amine, lacking a halogen, is more suited for direct alkylation or acylation reactions in agrochemical synthesis .

Research Findings and Limitations

  • Structural Insights : The iodine substituent in this compound significantly lowers the energy barrier for nucleophilic aromatic substitution, as demonstrated in its use to synthesize pyridinyl-substituted pyrazoles .
  • Yield Challenges : The modest yield (17.90%) in suggests competing side reactions or steric hindrance from the isobutyl group. Optimizing reaction time, temperature, or catalyst loading could improve efficiency.
  • Data Gaps: Limited data on the target compound’s melting point, solubility, and stability underlines the need for further characterization.

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